![molecular formula C7H8O3 B11825390 (3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one CAS No. 151765-22-9](/img/structure/B11825390.png)
(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one
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Overview
Description
(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one is a complex organic compound with a unique structure that includes a cyclopentane ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often employs catalysts to enhance reaction rates and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the furan ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that derivatives of cyclopenta[b]furan compounds exhibit notable antimicrobial activity. Specific findings include:
- Antifungal Activity : Certain derivatives have shown efficacy against fungal strains, with minimum inhibitory concentrations (MIC) as low as 66 μg/mL against Rhodoturula glutinis.
- Antibacterial Activity : These compounds may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting metabolic pathways.
Cytotoxicity and Cancer Research
The cytotoxic effects of (3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one have been evaluated against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
H292 (Lung Cancer) | 58.5 | Selective cytotoxicity |
HepG2 (Liver Cancer) | 173.5 | Moderate cytotoxicity |
These results indicate a selective action against cancer cells while sparing normal cells. The compound's mechanism of action may involve:
- Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Modulation of Signaling Pathways : Influencing key pathways related to cell survival and growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Properties : Research indicated that related compounds exhibited activity against viral infections with effective concentrations (EC50) significantly lower than standard antiviral agents.
- Endophytic Fungi Research : Compounds derived from endophytic fungi with similar structural motifs demonstrated notable antifungal and anticancer activities, supporting the drug discovery potential of cyclopenta[b]furan derivatives.
Potential Applications
Given its biological properties, this compound holds promise for various applications:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Pharmaceutical Development : Potential use in formulating drugs targeting specific diseases due to its selective cytotoxicity.
Mechanism of Action
The mechanism by which (3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: Similar in having a cyclopentane ring with a hydroxyl group, but lacks the fused furan ring.
Furan-2-ol: Contains a furan ring with a hydroxyl group, but lacks the cyclopentane ring.
Tetrahydrofuran: A simpler compound with a single furan ring and no additional functional groups.
Uniqueness
(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that simpler compounds cannot.
Biological Activity
(3S,3aR,6aR)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (CAS No. 151765-22-9) is a cyclic compound with significant biological activity. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of viral infections and as a ligand in drug development. This article explores the biological activity of this compound through various studies and data.
The molecular formula of this compound is C7H8O3, with a molecular weight of approximately 140.14 g/mol. Its melting point ranges from 61 to 63 °C . The compound is characterized by a tetrahydrofuran ring structure that contributes to its biological properties.
Antiviral Properties
One of the most notable biological activities of this compound is its role as a ligand in HIV protease inhibitors. Research indicates that this compound can enhance the potency of various dipeptide isosteres against both wild-type and drug-resistant strains of HIV protease . The incorporation of this compound into therapeutic agents has shown promising results in clinical trials.
The mechanism by which this compound exerts its antiviral effects involves its interaction with the active site of HIV protease. By acting as a P2 ligand, it stabilizes the binding of inhibitors to the protease enzyme, thereby preventing viral replication .
Case Studies
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. These advancements are crucial for further exploring its biological applications. The compound's structure has been confirmed using NMR spectroscopy and mass spectrometry techniques .
Properties
CAS No. |
151765-22-9 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3S,3aR,6aR)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m0/s1 |
InChI Key |
LOTRXPYWDQSASJ-JKUQZMGJSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](C(=O)O2)O |
Canonical SMILES |
C1C=CC2C1C(C(=O)O2)O |
Origin of Product |
United States |
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